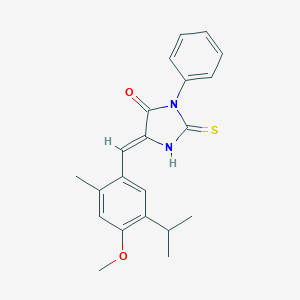![molecular formula C22H22N2O4S B300980 Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B300980.png)
Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is an organic compound that has gained significant attention in scientific research. It is a thiazolidine-based compound that exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is still under investigation. However, it is believed to exert its biological effects by modulating various signaling pathways. It can activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes. It can also inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Furthermore, it can induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to have a range of biochemical and physiological effects. It can reduce oxidative stress by increasing the expression of antioxidant enzymes. It can also inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, it can induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various fields of scientific research. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. One area of interest is its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective properties, which can protect neurons from oxidative stress-induced damage. Another area of interest is its potential application in the treatment of diabetes, as it can regulate glucose metabolism and improve insulin sensitivity. Additionally, further studies are needed to investigate its safety and toxicity profile.
In conclusion, Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a thiazolidine-based compound that exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its potential application in various fields of scientific research makes it a promising compound for future studies.
Méthodes De Synthèse
The synthesis of Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves the reaction of 2-amino-4-methoxybenzoic acid with 2-chloroethyl ethoxycarbonylthioacetate, followed by the addition of 2,4-thiazolidinedione and 4-methoxy-3-methylbenzaldehyde. The reaction mixture is then refluxed in ethanol to obtain the final product in good yield.
Applications De Recherche Scientifique
Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been extensively studied for its potential application in various fields of scientific research. It has been shown to possess antioxidant properties, which can protect cells from oxidative stress-induced damage. Additionally, it exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It also has anticancer properties, as it can induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
Nom du produit |
Ethyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Formule moléculaire |
C22H22N2O4S |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
ethyl 4-[[(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C22H22N2O4S/c1-5-28-21(26)16-7-9-17(10-8-16)23-22-24(3)20(25)19(29-22)13-15-6-11-18(27-4)14(2)12-15/h6-13H,5H2,1-4H3/b19-13-,23-22? |
Clé InChI |
VOTVNHHVHSHUDN-YDOFSLMMSA-N |
SMILES isomérique |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC(=C(C=C3)OC)C)/S2)C |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OC)C)S2)C |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OC)C)S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300899.png)
![3-(4-Bromophenyl)-5-[4-(diethylamino)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B300900.png)
![2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile](/img/structure/B300901.png)

![5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300904.png)
![5-(5-Chloro-2-hydroxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300907.png)


![3-(4-Ethoxyphenyl)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B300913.png)
![4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B300914.png)
![5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-1,3-thiazolidine-2,4-dione](/img/structure/B300915.png)
![{4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromo-2-methoxyphenoxy}acetic acid](/img/structure/B300916.png)
![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300919.png)
